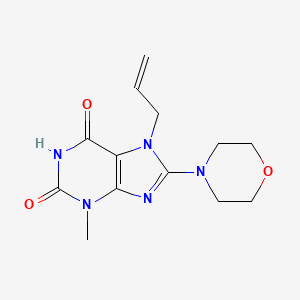
3-Methyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Xanthine Oxidase Inhibition and Anti-Inflammatory Potential
3-Methyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione and related compounds have been studied for their potential as xanthine oxidase inhibitors, which is significant in treating conditions like gout. These compounds demonstrate inhibitory activity against xanthine oxidase in vitro, showing promise in the treatment of diseases associated with excessive uric acid production. Additionally, they exhibit significant anti-inflammatory effects, which might be beneficial in various inflammatory conditions (Šmelcerović et al., 2013).
Antimicrobial Activity
Another significant application is the antimicrobial activity of these compounds. They have been shown to be effective against various bacterial strains, including Escherichia coli. This indicates potential for developing new antimicrobial agents, particularly in the fight against antibiotic-resistant bacteria (Yancheva et al., 2012).
Biochemical and Cellular Effects
These compounds also exhibit interesting biochemical effects. For instance, they have been studied for their impact on rat thymocytes, where they showed varying effects on proliferative activity, viability, and oxidative stress induction, depending on the concentration and specific structure of the compound. These findings are important for understanding the cellular mechanisms and potential therapeutic applications of these substances (Pavlović et al., 2012).
Antioxidant Properties
The antioxidant potential of these compounds is another area of research. Studies indicate that they possess moderate antioxidant capabilities, which could be valuable in the development of new antioxidant agents. Understanding the mechanism of their antioxidant action provides insights into how they might be used therapeutically or in other applications (Stankov-Jovanović et al., 2012).
Polymer Synthesis Applications
In the field of materials science, these compounds have been used in the enzymatic ring-opening polymerization process, leading to the creation of novel poly(ester amide)s. This application shows the versatility of these compounds beyond biomedical uses, extending into materials science and engineering (Feng et al., 2000).
Future Directions
properties
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-3-4-18-9-10(16(2)13(20)15-11(9)19)14-12(18)17-5-7-21-8-6-17/h3H,1,4-8H2,2H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYUIMUWPBOXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-8-morpholin-4-yl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

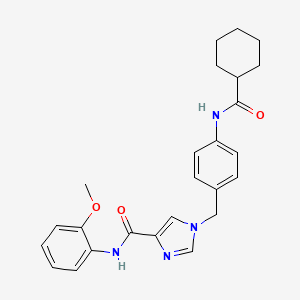


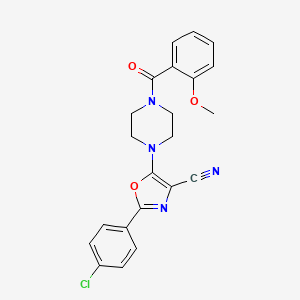
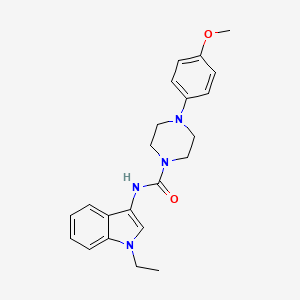
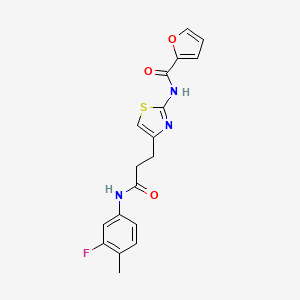
![N-(2-methoxyethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3000313.png)


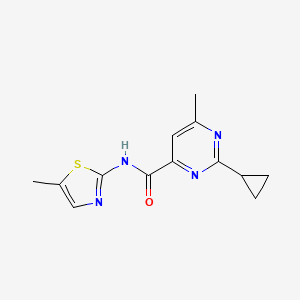
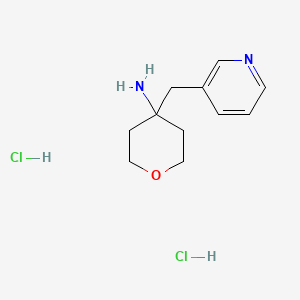

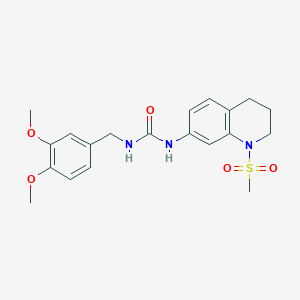
![3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3000327.png)